molecular formula C21H20N2O4S B004258 N-(2,4-dimethylphenyl)-2-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-(2,4-dimethylphenyl)-2-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No. B004258
M. Wt: 396.5 g/mol
InChI Key: RZCJDLLWNCOSIK-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide, also known as "DMPTA" is a thiazolidinone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMPTA has been extensively studied for its ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

  • Compounds related to N-(2,4-dimethylphenyl)-2-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide have demonstrated significant antioxidant and anti-inflammatory activities. Specific compounds have shown efficacy in scavenging free radicals and inhibiting lipid peroxidation, as well as possessing strong anti-inflammatory properties (Koppireddi et al., 2013).

α-Glucosidase Inhibitory Activity

  • Derivatives of this compound have been evaluated for their α-glucosidase inhibitory activity, with certain compounds showing very good inhibition. This suggests potential applications in managing conditions like diabetes (Koppireddi et al., 2014).

Antibacterial Activity

  • Several studies have found that derivatives of N-(2,4-dimethylphenyl)-2-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide exhibit antibacterial activities. These derivatives have been effective against a range of Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents (Trotsko et al., 2018); (Alhameed et al., 2019); (Kr'atky et al., 2017).

properties

Product Name

N-(2,4-dimethylphenyl)-2-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C21H20N2O4S/c1-13-4-9-17(14(2)10-13)22-19(24)12-23-20(25)18(28-21(23)26)11-15-5-7-16(27-3)8-6-15/h4-11H,12H2,1-3H3,(H,22,24)/b18-11+

InChI Key

RZCJDLLWNCOSIK-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)OC)/SC2=O)C

SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=O)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=O)C

synonyms

1,1'-Diheptyl-4,4'-bipyridinium dibromide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethylphenyl)-2-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethylphenyl)-2-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-dimethylphenyl)-2-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-dimethylphenyl)-2-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-dimethylphenyl)-2-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,4-dimethylphenyl)-2-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

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